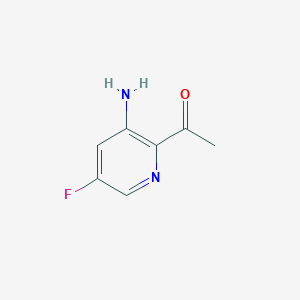
4-(1-Azetidinylmethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Azetidinylmethyl)oxazole is a heterocyclic compound that features both an oxazole ring and an azetidine moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the azetidine moiety is a four-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles . The azetidine moiety can be introduced through nucleophilic substitution reactions involving azetidine derivatives.
Industrial Production Methods
Industrial production methods for 4-(1-Azetidinylmethyl)oxazole may involve the use of catalytic systems to improve yield and efficiency. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures . These catalysts can be used to streamline the production process and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Azetidinylmethyl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles from oxazolines.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxazole or azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Deoxo-Fluor® for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while nucleophilic substitution can introduce various functional groups to the oxazole or azetidine rings.
Applications De Recherche Scientifique
4-(1-Azetidinylmethyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 4-(1-Azetidinylmethyl)oxazole involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit enzymes like tyrosine kinases, which play a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(1-Azetidinylmethyl)oxazole can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.
These compounds share the oxazole ring but differ in their additional functional groups and biological activities
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-(azetidin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-9(3-1)4-7-5-10-6-8-7/h5-6H,1-4H2 |
Clé InChI |
BSBNZKPWVSWESB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=COC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)



![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)





![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)


